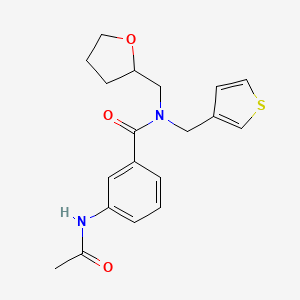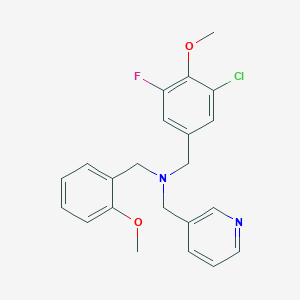![molecular formula C18H28N4O2 B5903590 N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide](/img/structure/B5903590.png)
N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a selective antagonist of the orexin 1 receptor and has been shown to have potential therapeutic effects in the treatment of sleep disorders, obesity, and addiction.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide involves its selective binding to the orexin 1 receptor, which blocks the actions of orexin neuropeptides. Orexins play a crucial role in regulating sleep-wake cycles, appetite, and addiction, and their dysregulation has been implicated in various disorders such as insomnia, obesity, and drug addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide have been extensively studied in animal models. The compound has been shown to decrease wakefulness and increase sleep in rats, indicating its potential therapeutic effects in the treatment of sleep disorders. Additionally, N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide has been shown to reduce food intake and body weight in obese rats, suggesting its potential use in the treatment of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide in lab experiments is its selectivity for the orexin 1 receptor, which allows for specific targeting of orexin-mediated pathways. However, one of the limitations of using this compound is its relatively low potency and affinity for the orexin 1 receptor, which may require higher doses for effective therapeutic effects.
Orientations Futures
There are several future directions for the research and development of N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide. One potential direction is the optimization of the compound's potency and affinity for the orexin 1 receptor, which may enhance its therapeutic effects. Another direction is the investigation of the compound's effects on other orexin-mediated pathways, such as those involved in addiction and stress. Additionally, the potential use of N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide as a tool for studying the role of orexins in various physiological and pathological processes warrants further investigation.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide involves a multi-step process that begins with the reaction of cyclopentylamine with succinic anhydride to form N-cyclopentylsuccinimide. This intermediate product is then reacted with 5-methyl-2-pyridylamine to form N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide.
Applications De Recherche Scientifique
N-cyclopentyl-N'-{3-[(5-methylpyridin-2-yl)amino]propyl}succinamide has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to have selective antagonistic effects on the orexin 1 receptor, which plays a crucial role in regulating sleep-wake cycles, appetite, and addiction.
Propriétés
IUPAC Name |
N'-cyclopentyl-N-[3-[(5-methylpyridin-2-yl)amino]propyl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-14-7-8-16(21-13-14)19-11-4-12-20-17(23)9-10-18(24)22-15-5-2-3-6-15/h7-8,13,15H,2-6,9-12H2,1H3,(H,19,21)(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIILSMYGMPDFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NCCCNC(=O)CCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5903511.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1H-1,2,3-benzotriazol-1-yl)propan-1-amine](/img/structure/B5903519.png)
![3-{1-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}pyridine](/img/structure/B5903525.png)
![2-(3-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}propyl)phenol](/img/structure/B5903527.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-prop-2-yn-1-ylprop-2-en-1-amine](/img/structure/B5903530.png)

![N-(4-{2-[sec-butyl(3-thienylmethyl)amino]-2-oxoethyl}phenyl)cyclopropanecarboxamide](/img/structure/B5903540.png)
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-2-(1-methyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5903544.png)
![(4-methoxy-3,5-dimethylphenyl){methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}acetic acid](/img/structure/B5903545.png)
![[(3-{[(2-pyridin-4-ylethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5903551.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-methylethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5903579.png)
![N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)-1-pyrimidin-2-ylpiperidine-4-carboxamide](/img/structure/B5903600.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(propionylamino)benzamide](/img/structure/B5903624.png)